N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]adamantane-1-carboxamide
Description
N-[2-(4-Fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]adamantane-1-carboxamide is a structurally complex small molecule characterized by three distinct moieties:
- Adamantane-1-carboxamide: A rigid, lipophilic bicyclic structure known for enhancing metabolic stability and membrane permeability, often utilized in antiviral and central nervous system (CNS)-targeting therapeutics .
- 4-Fluoro-3-methylbenzenesulfonyl: A substituted aromatic sulfonamide group, which may confer selective enzyme inhibition (e.g., carbonic anhydrase, proteases) due to its electron-withdrawing fluorine and steric methyl substituent .
Properties
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FNO4S/c1-15-7-19(4-5-20(15)25)31(28,29)22(21-3-2-6-30-21)14-26-23(27)24-11-16-8-17(12-24)10-18(9-16)13-24/h2-7,16-18,22H,8-14H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUXMDHGLIXGMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CO5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]adamantane-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 2-(2-furyl)ethylamine to form an intermediate sulfonamide. This intermediate is then reacted with adamantane-1-carboxylic acid chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of suitable solvents, catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]adamantane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and the adamantane core can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the sulfonyl group may produce the corresponding sulfide.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]adamantane-1-carboxamide exhibits promising anticancer properties. Its interaction with specific molecular targets may inhibit tumor growth. For instance, compounds with similar structures have shown significant antimitotic activity against human tumor cells, displaying mean growth inhibition values that suggest efficacy in cancer treatment protocols .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. The sulfonamide and amide functionalities allow it to interact with various enzymes, potentially modulating biochemical pathways involved in disease processes. Such interactions could lead to the development of new therapeutic agents targeting specific diseases .
In Vitro Evaluations
In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated similar compounds through single-dose assays across a panel of approximately sixty cancer cell lines, highlighting their potential as anticancer agents .
Mechanistic Insights
The biological activity is primarily attributed to its structural features, which allow for specific interactions with cellular targets, including receptors and enzymes involved in tumor progression .
Case Studies and Research Findings
Several studies have documented the promising applications of compounds similar to this compound:
| Study | Findings | Implications |
|---|---|---|
| Avendaño et al., 2024 | Investigated related sulfonamide derivatives for antileishmanial activity | Suggests potential for broader applications in infectious diseases |
| NCI Protocols | Evaluated antimitotic activity against human tumor cells | Supports further development as an anticancer agent |
| Structural Analysis | Confirmed structural integrity using NMR and MS techniques | Validates the compound's suitability for biological testing |
Mechanism of Action
The mechanism by which N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]adamantane-1-carboxamide exerts its effects is not well-understood. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Key Observations:
Adamantane vs.
Sulfonamide Substitution: The 4-fluoro-3-methylbenzenesulfonyl group may offer stronger enzyme-binding selectivity than the dimethylamino-methylfuran in USP compounds, which prioritize solubility for oral bioavailability .
Furan Role : While both the target and USP compounds incorporate furan, its ethyl linkage in the target compound reduces conformational flexibility compared to thioether-linked furans in USP analogs .
Functional and Pharmacokinetic Insights
- Metabolic Stability : The adamantane group and fluorinated sulfonamide in the target compound likely resist cytochrome P450-mediated oxidation, contrasting with the nitro groups in USP compounds, which are prone to reduction .
- Solubility: USP compounds prioritize polar groups (e.g., nitro, dimethylamino) for aqueous solubility, whereas the target compound’s lipophilic adamantane may necessitate formulation optimization for oral delivery .
- Target Selectivity : The rigid adamantane-carboxamide scaffold could favor protease or kinase inhibition, diverging from the H2 receptor antagonism seen in ranitidine-related USP compounds .
Biological Activity
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]adamantane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a sulfonamide moiety, an adamantane core, and a furan ring. Its molecular formula is , with a molecular weight of approximately 447.5 g/mol. The structural components suggest potential interactions with various biological targets, which are critical for its pharmacological evaluation.
This compound is hypothesized to exert its biological effects through multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties.
- Receptor Modulation : The presence of the adamantane structure is known to facilitate interactions with various receptors, potentially leading to analgesic effects.
Anti-inflammatory and Analgesic Effects
Research indicates that compounds with similar structures exhibit significant anti-inflammatory and analgesic activities. For instance, studies on derivatives of related sulfonamides have demonstrated their efficacy in reducing pain and inflammation in animal models. The following table summarizes key findings from relevant studies:
| Study | Compound | Model Used | ED50 (mg/kg) | Effect |
|---|---|---|---|---|
| L-PP1 | Hot Plate Test | 1.34 | Analgesic | |
| L-PP | Writhing Test | 0.79 | Analgesic | |
| L-SAL | Capsaicin Test | 2.01 | Analgesic |
These findings suggest that this compound could exhibit similar analgesic properties.
Case Studies and Research Findings
While direct studies on this compound are scarce, several case studies involving related compounds provide insight into its potential applications:
- Study on Sulfonamide Derivatives : A study published in Bioorganic & Medicinal Chemistry highlighted the analgesic activity of various sulfonamide derivatives, establishing a link between structural features and biological activity .
- Antitumor Activity : Another investigation focused on the role of furan-containing compounds in cancer therapy demonstrated their ability to inhibit tumor growth in vitro . This suggests that this compound may possess similar anticancer properties.
Q & A
Q. What are the critical steps in synthesizing N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]adamantane-1-carboxamide?
The synthesis typically involves:
- Adamantane-1-carboxylic acid activation : Reacting with a coupling agent (e.g., EDCI or DCC) to form an active intermediate.
- Nucleophilic substitution : Introducing the furan-2-yl ethylamine moiety under controlled pH (6.5–7.5) and solvent conditions (e.g., DMSO or acetonitrile) .
- Sulfonylation : Reaction with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .
Q. How is the compound structurally characterized to confirm purity and identity?
Key analytical methods include:
- NMR spectroscopy : H and C NMR to verify adamantane, furan, and sulfonyl group integration (e.g., adamantane CH signals at δ 1.6–2.1 ppm; furan protons at δ 6.3–7.4 ppm) .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H] or [M–H]) with <3 ppm error .
- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .
Q. What are the initial biological screening strategies for this compound?
Preliminary assays often include:
- Enzyme inhibition : Testing against kinases or proteases using fluorescence-based or colorimetric assays (e.g., IC determination) .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (MIC values) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selective toxicity .
Advanced Research Questions
Q. How can contradictory solubility data across studies be resolved?
Discrepancies often arise from:
- Crystallinity vs. amorphous forms : Use X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify polymorphs .
- Solvent selection : Test solubility in DMSO (stock solutions) vs. aqueous buffers (PBS at pH 7.4) with surfactants (e.g., Tween-80) .
- Experimental replication : Compare data from multiple labs using standardized protocols (e.g., shake-flask method) .
Q. What advanced techniques optimize the sulfonylation reaction yield?
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 12 hours) and improves yield (85–92%) by enhancing energy transfer .
- Flow chemistry : Continuous flow reactors minimize byproducts (e.g., di-sulfonylated derivatives) through precise temperature control .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate sulfonyl group activation .
Q. How does the furan ring’s electronic configuration influence biological activity?
- Computational modeling : Density Functional Theory (DFT) calculations to map electron density (e.g., HOMO-LUMO gaps) and predict interactions with target proteins .
- SAR studies : Synthesize analogs with substituted furans (e.g., 5-nitro or 5-amino) and compare IC values .
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., HIV protease) to visualize π-π stacking or hydrogen bonding .
Q. What strategies address low thermal stability during storage?
- Excipient screening : Blend with stabilizers (e.g., mannitol or cyclodextrins) to inhibit degradation .
- Accelerated stability studies : Store at 40°C/75% RH for 6 months and monitor decomposition via HPLC-MS to identify degradation pathways .
- Lyophilization : Convert to a stable lyophilized powder under vacuum, preserving activity for >24 months at –20°C .
Data Contradiction Analysis
Q. Why do cytotoxicity results vary between in vitro and in vivo models?
Potential factors include:
- Metabolic inactivation : Use LC-MS/MS to track metabolite formation (e.g., hydroxylated derivatives) in plasma .
- Tumor microenvironment differences : 3D spheroid vs. 2D monolayer cultures may alter drug penetration and efficacy .
- Species-specific metabolism : Compare murine vs. human liver microsome profiles to identify divergent metabolic pathways .
Q. How to interpret conflicting enzyme inhibition data from fluorometric vs. radiometric assays?
- Assay interference : Test for autofluorescence or quenching effects using control wells without the enzyme .
- Substrate specificity : Validate with alternative substrates (e.g., ATP vs. GTP for kinases) .
- Kinetic analysis : Calculate K values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
Methodological Recommendations
Q. What in silico tools predict ADMET properties for this compound?
- SwissADME : Evaluate Lipinski’s rule compliance (e.g., molecular weight <500, logP <5) .
- Molinspiration : Predict bioavailability and blood-brain barrier penetration .
- ADMETlab 2.0 : Simulate cytochrome P450 interactions and hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
